Heptadec-3-EN-2-one
Description
Heptadec-3-EN-2-one is a 17-carbon unsaturated ketone characterized by a double bond at position 3 and a ketone group at position 2. For instance, compounds like 3-decen-2-one (a shorter-chain analog) and heptadec-10-enyl derivatives (longer-chain molecules with aromatic substitutions) provide comparative frameworks for understanding its behavior .
Properties
CAS No. |
875247-07-7 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
heptadec-3-en-2-one |
InChI |
InChI=1S/C17H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h15-16H,3-14H2,1-2H3 |
InChI Key |
QABMZKHISPGULD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadec-3-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of heptadec-3-yn-2-one. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Heptadec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadec-3-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst yields heptadecane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Heptadec-3-enoic acid.
Reduction: Heptadecane.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance industry for its distinctive odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of heptadec-3-en-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with olfactory receptors, leading to the perception of its odor. In antimicrobial applications, it may disrupt the cell membrane of microorganisms, leading to cell death. The exact molecular targets and pathways involved in its anti-inflammatory effects are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparison
| Property | Heptadec-3-EN-2-one | 3-Decen-2-one | 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol |
|---|---|---|---|
| Chain Length | 17 carbons | 10 carbons | 17 carbons (with aromatic substitution) |
| Functional Groups | Ketone (C2), alkene (C3) | Ketone (C2), alkene (C3) | Phenol, methoxy, alkene (C10) |
| CAS Number | Not provided | 10519-33-2 | Not explicitly stated |
| Key Structural Feature | Linear aliphatic ketone | Shorter-chain analog | Aromatic-heptadecenyl hybrid |
The absence of aromatic groups distinguishes it from 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol, which incorporates a methoxyphenol moiety .
Physical and Hazard Profiles
The extended hydrocarbon chain of this compound may reduce acute toxicity compared to smaller ketones but increase persistence in biological systems. In contrast, 3-decen-2-one’s safety profile lacks significant hazards beyond general precautions .
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